molecular formula C13H19NO B1581920 1-(2-Phenylethyl)-4-piperidinol CAS No. 3518-76-1

1-(2-Phenylethyl)-4-piperidinol

Cat. No.: B1581920
CAS No.: 3518-76-1
M. Wt: 205.30 g/mol
InChI Key: KYGMSTKBHJVPJK-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-piperidinol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-ol
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InChI

InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
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InChI Key

KYGMSTKBHJVPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188669
Record name 1-Phenethylpiperidin-4-ol
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Molecular Weight

205.30 g/mol
Source PubChem
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CAS No.

3518-76-1
Record name 1-(2-Phenylethyl)-4-piperidinol
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Record name 1-Phenethylpiperidin-4-ol
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Record name 1-Phenethylpiperidin-4-ol
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Record name 1-phenethylpiperidin-4-ol
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Record name 1-PHENETHYLPIPERIDIN-4-OL
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Contextualization Within Chemical Synthesis and Medicinal Chemistry Research

1-Phenethylpiperidin-4-ol, with its distinct molecular architecture, is a key intermediate in organic synthesis. ontosight.ai The structure comprises a piperidine (B6355638) ring substituted at the nitrogen atom with a phenethyl group and at the 4-position with a hydroxyl group. ontosight.ai This combination of a hydrophobic phenethyl group and a hydrophilic hydroxyl group gives the molecule an amphiphilic character, influencing its solubility and interactions with other molecules. ontosight.ai

In medicinal chemistry, this compound and its derivatives are subjects of research for their potential interactions with biological systems, particularly neurotransmitter systems in the brain. ontosight.ai Depending on the specific structural modifications, these compounds can exhibit a range of effects, making them valuable tools in the exploration of new therapeutic agents.

The synthesis of 1-Phenethylpiperidin-4-ol can be achieved through various established organic chemistry routes. A common method involves the reduction of the corresponding ketone, 1-phenethyl-4-piperidone (B3395357) (NPP). wikipedia.orgosti.gov This precursor, NPP, can be prepared by reacting 4-piperidinone with phenethyl bromide. wikipedia.org Another approach to synthesizing piperidones is the Dieckmann cyclization of aminodicarboxylate esters, which is a multi-step process. researchgate.net

Historical Perspective of Piperidine Derivatives in Drug Discovery

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ontosight.ainih.gov Discovered in 1850, piperidine itself is a fundamental building block in the synthesis of numerous classes of drugs, including antipsychotics and vasodilators. taylorandfrancis.comwikipedia.org

Historically, the piperidine scaffold has been integral to the development of potent analgesics. researchgate.net The structural core of many successful drugs is built around this six-membered heterocycle, highlighting its importance in medicinal chemistry. encyclopedia.pub The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a wide diversity of pharmacological activities. nih.gov This adaptability has made it a "privileged scaffold" in drug discovery, consistently providing a foundation for new therapeutic agents. taylorandfrancis.com

Overview of the Research Landscape Surrounding 1 Phenethylpiperidin 4 Ol

Established Synthetic Routes for 1-Phenethylpiperidin-4-ol

The synthesis of 1-Phenethylpiperidin-4-ol can be accomplished through several established organic chemistry pathways. These routes often involve the reaction of piperidine derivatives with appropriate phenethylating agents, followed by the introduction of a hydroxyl group. ontosight.ai

Multi-step Reaction Sequences and Pathway Optimization

The creation of 1-Phenethylpiperidin-4-ol is often a multi-step process. One common pathway begins with the N-alkylation of a suitable piperidine precursor. For instance, 4-piperidinone can be reacted with a phenethyl halide, such as phenethyl bromide, to form N-phenethyl-4-piperidone (NPP). wikipedia.org This intermediate is then reduced to yield the final product, 1-Phenethylpiperidin-4-ol.

Optimization of these reaction sequences is crucial for improving yield and purity. This can involve adjusting reaction conditions such as temperature, solvent, and the choice of reagents. For example, in the synthesis of related compounds, optimization has included modifying the condensation of piperidone with aniline (B41778) and examining various conditions for catalytic N-debenzylation to achieve near-quantitative yields. researchgate.net

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a key strategy in the synthesis of piperidine-containing compounds and can be applied to the formation of 1-Phenethylpiperidin-4-ol. nih.govd-nb.infoscielo.org.mx This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

In one approach, 1-(2-phenylethyl)-4-piperidone can be synthesized via the reductive alkylation of piperidone with 2-phenylethaldehyde in the presence of sodium triacetoxyborohydride (B8407120). ajrconline.org Subsequently, the keto group of the resulting N-phenethyl-4-piperidone can be reduced to a hydroxyl group to form 1-Phenethylpiperidin-4-ol. A variety of reducing agents can be employed for this transformation.

Another example of reductive amination in a related synthesis involves the reaction of 4-(4-aminophenyl)butanoic acid with phenethylpiperidin-4-one, using sodium triacetoxyborohydride as the reducing agent, which resulted in a high yield of the desired product. d-nb.info

Role of Key Intermediates (e.g., 1-(2-phenylethyl)-4-piperidone) in Synthesis

The intermediate, 1-(2-phenylethyl)-4-piperidone (NPP), is central to many synthetic routes for 1-Phenethylpiperidin-4-ol. wikipedia.orgcymitquimica.com NPP is a derivative of 4-piperidinone and is a crucial precursor in the manufacture of various chemicals and pharmaceuticals. wikipedia.org

One documented synthesis of a related compound, Fenspiride, involves the reaction of 1-(2-phenylethyl)-4-piperidone with nitromethane (B149229) and potassium carbonate to produce 4-(nitromethyl)-1-phenethylpiperidin-4-ol. environmentclearance.nic.in This highlights the versatility of NPP as a starting material. The reduction of the carbonyl group of NPP is a direct route to 1-Phenethylpiperidin-4-ol. For instance, a study on the synthesis of fentanyl analogs describes the premature reduction of a key reaction intermediate, which can lead to the formation of 1-phenethylpiperidin-4-ol. osti.gov

Investigations into Byproduct Formation and Impurity Profiles in Synthetic Processes

The synthesis of 1-Phenethylpiperidin-4-ol is not without the potential for byproduct formation, which can affect the purity of the final product. In the synthesis of related compounds like fentanyl, 1-phenethylpiperidin-4-ol itself has been identified as a significant byproduct. osti.govgovdelivery.com One study found it in relatively large amounts during certain synthetic routes. osti.gov

The impurity profile can also be influenced by the starting materials and reagents used. For example, in the synthesis of furanylfentanyl, impurities such as furan-2-carboxylic acid were detected, likely from the hydrolysis of reagents. ljmu.ac.uk The analysis of byproducts and impurities is crucial for ensuring the quality and safety of the final compound.

Scalability Considerations for Research and Industrial Applications

The ability to scale up the synthesis of 1-Phenethylpiperidin-4-ol is a critical factor for its practical application in both research and industrial settings. Scalability requires that the synthetic route be efficient, cost-effective, and safe to perform on a larger scale.

Identification of 1-Phenethylpiperidin-4-ol as a Chemical Attribution Signature (CAS)

1-Phenethylpiperidin-4-ol has been identified as a significant chemical attribution signature in the forensic analysis of illicitly manufactured fentanyl. uva.nlosti.govosti.gov Its presence, particularly in notable quantities, can be indicative of specific synthesis pathways employed in clandestine laboratories. osti.gov For instance, research has shown that 1-phenethylpiperidin-4-ol can be detected in relatively large amounts in fentanyl samples produced via certain routes. osti.gov One study found it to be present at 89% relative to fentanyl when analyzed by liquid chromatography-mass spectrometry (LC-MS) and at approximately 200-300% relative to fentanyl by gas chromatography-mass spectrometry (GC-MS) in a specific synthetic method. osti.gov

This compound is considered a result of the premature reduction of a key reaction intermediate, N-phenethyl-4-piperidone (NPP). osti.gov The detection of 1-phenethylpiperidin-4-ol, along with other impurities, helps to create a comprehensive impurity profile that can be used for forensic intelligence. researchgate.netresearchgate.netuva.nl Studies have highlighted that stable impurities like 1-phenethylpiperidin-4-ol are significant classifiers in determining the synthesis route. uva.nlresearchgate.net

Methodologies for Linking 1-Phenethylpiperidin-4-ol Presence to Specific Synthesis Pathways

The presence of 1-Phenethylpiperidin-4-ol is often linked to specific fentanyl synthesis routes, such as the Siegfried method or variations thereof. uva.nltno.nlamazonaws.com The Siegfried method involves the initial synthesis of N-phenethyl-4-piperidone (NPP), which is then converted to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl. wikipedia.orgfederalregister.gov During the reduction of NPP, if the reaction conditions are not carefully controlled, 1-phenethylpiperidin-4-ol can be formed as a byproduct. osti.gov

In contrast, the Gupta method, another common route for fentanyl synthesis, starts from 4-piperidone (B1582916) and proceeds through different intermediates, which may result in a different impurity profile. wikipedia.orgfederalregister.govdea.gov By analyzing the presence and relative abundance of impurities like 1-phenethylpiperidin-4-ol, forensic chemists can differentiate between samples produced by the Siegfried and Gupta methods. uva.nltno.nl

The following table summarizes the role of key precursors in different fentanyl synthesis methods:

Synthesis MethodKey PrecursorsRole of 1-Phenethylpiperidin-4-ol
Siegfried Method N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP) wikipedia.orgfederalregister.govA significant byproduct from the reduction of NPP. osti.gov
Gupta Method 4-Piperidone, 4-anilinopiperidine wikipedia.orgfederalregister.govun.orgGenerally not a primary impurity associated with this route.
Janssen Method Benzylfentanyl, Norfentanyl federalregister.govNot typically associated with this synthesis pathway.

Application of Advanced Analytical Techniques in Forensic Investigations

A variety of advanced analytical techniques are employed to identify and quantify 1-phenethylpiperidin-4-ol and other chemical attribution signatures in seized drug samples. These techniques provide the high sensitivity and specificity needed for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a sample. nih.govacs.orgosti.govresearchgate.net It has been successfully used to characterize the impurity profiles of fentanyl, including the detection of 1-phenethylpiperidin-4-ol. uva.nlosti.govtno.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and its variations, such as LC-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), are powerful tools for analyzing less volatile and thermally labile compounds. nih.govacs.orgosti.govresearchgate.netuva.nl These methods have been instrumental in identifying a wide range of impurities in illicit fentanyl samples. osti.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This technique is used to profile the inorganic content of a sample, providing another layer of data for attribution studies. nih.govacs.orgosti.govresearchgate.net

Multivariate Statistical Approaches in Attribution Studies

The complexity of the data generated from advanced analytical techniques necessitates the use of multivariate statistical analysis to interpret the results effectively. nih.govacs.orgosti.govresearchgate.net These statistical methods can identify patterns and correlations within large datasets that may not be apparent through simple data review.

Principal Component Analysis (PCA) : PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of the data and identify the main sources of variance. uva.nl It can help to group samples based on their chemical profiles. uva.nl

Partial Least Squares-Discriminant Analysis (PLS-DA) : PLS-DA is a supervised method used to build a statistical model that can predict the class of a sample (e.g., the synthesis route) based on its chemical signature. nih.govacs.orgosti.govosti.gov Studies have successfully used PLS-DA to classify fentanyl samples based on their route-specific chemical attribution signatures. nih.govacs.orgosti.govosti.gov

Linear Discriminant Analysis (LDA) : LDA is another supervised classification method that has been applied in a forensic framework to establish likelihood ratios for the chemical attribution of drugs. uva.nlresearchgate.net

Through these multivariate approaches, forensic scientists can build robust models to classify seized fentanyl samples and provide valuable intelligence to law enforcement agencies. nih.govacs.orgosti.govosti.govresearchgate.net Research has demonstrated the ability to classify route-specific CAS and create statistical models capable of predicting the method of fentanyl synthesis with a high degree of accuracy. nih.govacs.orgosti.govosti.gov

The table below outlines the application of various analytical and statistical methods in fentanyl attribution studies:

Analytical/Statistical MethodApplication in Fentanyl AnalysisKey Findings
GC-MS Characterization of volatile impurities. nih.govacs.orgosti.govresearchgate.netIdentification of route-specific markers. uva.nltno.nl
LC-MS/MS Analysis of non-volatile precursors and byproducts. nih.govacs.orgosti.govresearchgate.netDetection of a wide array of chemical attribution signatures. osti.gov
ICP-MS Profiling of inorganic content. nih.govacs.orgosti.govresearchgate.netProvides additional data points for sample differentiation. osti.gov
PCA Unsupervised data exploration and grouping. uva.nlIdentification of key differentiating impurities. uva.nl
PLS-DA Supervised classification of synthesis routes. nih.govacs.orgosti.govosti.govDevelopment of predictive models for forensic intelligence. nih.govacs.orgosti.govosti.gov
LDA Establishing likelihood ratios for attribution. uva.nlresearchgate.netQuantifying the strength of evidence for a particular synthesis route. uva.nlresearchgate.net

Structure Activity Relationship Sar Studies of 1 Phenethylpiperidin 4 Ol Scaffold Derivatives

Rational Design and Synthesis of Analogs Based on the 1-Phenethylpiperidin-4-ol Core

The synthesis of analogs based on the 1-phenethylpiperidin-4-ol core often begins with commercially available starting materials like 1-phenethylpiperidin-4-one. google.comnih.gov A common synthetic route involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. nih.gov

The piperidine (B6355638) moiety is a common feature in many drugs, though synthetic variations are often limited to 1,4-disubstitution. kcl.ac.uk To explore a wider range of biological activities, researchers have focused on creating more diverse substitution patterns on the piperidine ring. kcl.ac.uk

Modifications to the substituent on the piperidine nitrogen have been shown to significantly impact the affinity and selectivity of these compounds for their biological targets. For instance, in the context of opioid receptor ligands, replacing the N-phenethyl group with a larger, more lipophilic cyclooctylmethyl group increased affinity for the ORL1 receptor while decreasing it for the µ-opioid receptor in the fentanyl series. nih.gov This highlights the importance of the N-substituent in dictating receptor selectivity. nih.gov

Carbon skeletal rearrangements, such as the introduction of substituents at the 2-position of the piperidine ring, have also been explored. kcl.ac.uk For example, employing S-α-phenylethylamine in the synthesis can lead to 2-substituted 4-piperidones. kcl.ac.uk The synthesis of such analogs can provide valuable information on the sensitivity of a target receptor to stereoselective substitutions on the piperidine ring. kcl.ac.uk

The hydroxyl group at the 4-position of the piperidine ring is a key site for derivatization to modulate the biological activity of 1-phenethylpiperidin-4-ol analogs. Structure-activity relationship (SAR) studies have shown that this hydroxyl group is crucial for the analgesic activity of certain derivatives. nih.gov For example, in some morphinan-based opioids, the addition of a hydroxyl group can enhance activity by forming hydrogen bonds with specific amino acid residues in the receptor. nih.gov

In the development of histamine (B1213489) H3 receptor antagonists, replacing the 4-hydroxypiperidine (B117109) with a 3-(methylamino)propyloxy chain led to varied effects on activity depending on the other substituents present. mdpi.com For instance, while this change decreased the potency of some derivatives, it had little effect on the phenylethyl derivative, suggesting a complex interplay between different parts of the molecule. mdpi.com

The phenethyl group is another critical component of the 1-phenethylpiperidin-4-ol scaffold that has been extensively modified to explore SAR. The interaction of this group with the target receptor can significantly influence the compound's activity. nih.gov Longer N-substituents like phenethyl can have favorable van der Waals interactions with the µ-opioid receptor, contributing to agonistic activity. nih.gov

Modifications to the phenethyl group, such as the introduction of fluorine atoms, have led to the development of novel opioids with unique properties. For example, N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide (NFEPP) is a derivative that shows pH-dependent activity, which could potentially lead to safer analgesics with fewer side effects. nih.govfrontiersin.org

Correlation Between Structural Features and Biological Activity Profiles

The systematic modification of the 1-phenethylpiperidin-4-ol scaffold has allowed researchers to establish clear correlations between specific structural features and the resulting biological activity.

The 1-phenethylpiperidin-4-ol framework is a core component of many synthetic opioids, including fentanyl and its analogs. usdoj.goveuropa.eu SAR studies have revealed that the N-phenethyl group is a key contributor to the high affinity of these compounds for the µ-opioid receptor (MOR). nih.gov

The nature of the acyl group attached to the 4-anilino moiety also plays a significant role in determining potency and efficacy. For instance, acetyl fentanyl, which has a phenylacetamide group, exhibits potent MOR agonist effects. usdoj.gov The replacement of the propionyl group in fentanyl with other functionalities has been a common strategy to create new analogs with varying pharmacological profiles. tandfonline.com

Furthermore, the introduction of substituents on the piperidine ring can modulate receptor selectivity and functional activity. Fluorination of the piperidine moiety in fentanyl derivatives has led to compounds like NFEPP, which exhibit biased agonism, selectively activating G-protein signaling pathways over β-arrestin pathways. nih.govelifesciences.org This biased signaling is a promising strategy for developing safer opioids with reduced side effects like respiratory depression. nih.govelifesciences.org

The following table summarizes the effects of various structural modifications on opioid receptor activity:

Table 1: Structure-Activity Relationship of 1-Phenethylpiperidin-4-ol Derivatives at Opioid Receptors
Compound/Modification Structural Feature Effect on Opioid Receptor Activity Reference(s)
Fentanyl Analogs N-phenethyl group Essential for high µ-opioid receptor affinity. nih.gov
Acetyl Fentanyl Phenylacetamide group Potent µ-opioid receptor agonist. usdoj.gov
NFEPP Fluorination of piperidine ring pH-dependent µ-opioid receptor agonism, biased signaling. nih.govfrontiersin.org
Cyclooctylmethyl substitution Replacement of N-phenethyl group Increased ORL1 receptor affinity, decreased µ-opioid receptor affinity. nih.gov

Derivatives of the 1-phenethylpiperidin-4-ol scaffold have also shown promise as antifungal agents. nih.govbiomedpharmajournal.org The mechanism of action for many of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Inspired by existing antifungal agents like fenpropidin (B1672529) and fenpropimorph, which also contain a piperidine core, researchers have synthesized and evaluated a library of 4-aminopiperidines. nih.gov In these studies, N-dodecyl-1-phenethylpiperidin-4-amine was identified as a promising candidate with significant in vitro activity against Candida and Aspergillus species. nih.gov

The antifungal activity of these compounds is influenced by the nature of the substituents on the piperidine ring. For example, thiosemicarbazone derivatives of piperidin-4-one have shown enhanced antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

The mechanism of action for some antifungal piperidine derivatives is believed to be the inhibition of sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway. nih.gov This is similar to the mechanism of other azole-based antifungal drugs that target the lanosterol (B1674476) 14α-demethylase enzyme. nih.govmdpi.com The disruption of ergosterol synthesis leads to a compromised fungal cell membrane, ultimately inhibiting fungal growth. mdpi.com

The following table summarizes the antifungal activity of selected 1-phenethylpiperidin-4-ol derivatives:

Table 2: Antifungal Activity of 1-Phenethylpiperidin-4-ol Derivatives
Compound Target Fungi Activity/Mechanism Reference(s)
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp., Aspergillus spp. Significant in vitro antifungal activity. nih.gov
Thiosemicarbazone derivatives of piperidin-4-one M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans Enhanced antifungal activity compared to piperidin-4-one. biomedpharmajournal.org

Investigation of Other Receptor Interactions (e.g., σ1 Receptor)

While derivatives of the 1-phenethylpiperidin-4-ol scaffold are primarily recognized for their interactions with opioid receptors, a growing body of research has explored their engagement with other receptor systems, most notably the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is considered a promising target for the development of therapeutics for pain and other neurological disorders. acs.orgfrontiersin.org

Studies have revealed that certain structural modifications to the 1-phenethylpiperidin-4-ol core can impart significant affinity for the σ1 receptor, often in conjunction with retained affinity for opioid receptors. This has led to the exploration of dual-target ligands with the potential for enhanced therapeutic profiles. acs.org

Key observations from SAR studies regarding σ1 receptor interactions include:

N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 affinity. While the phenethyl group is common in opioid-centric analogs, variations can modulate σ1 binding. nih.gov

4-Position Substituent: Modifications at the 4-position of the piperidine ring, where the hydroxyl group is located in the parent compound, significantly influence σ1 receptor affinity. The replacement or elaboration of this group can lead to potent σ1 ligands. acs.org

Aromatic Ring Substitutions: Substitutions on the phenyl ring of the phenethyl group can fine-tune receptor affinity and selectivity.

The development of ligands with dual affinity for both μ-opioid and σ1 receptors is an active area of research. acs.orgscielo.br The rationale is that σ1 receptor antagonism may potentiate opioid-mediated analgesia while potentially mitigating some of the adverse effects associated with traditional opioids. acs.org For instance, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which incorporate a modified 1-phenethylpiperidin-4-ol substructure, have been synthesized and shown to act as dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org

The following table summarizes the binding affinities of selected compounds for the σ1 receptor, illustrating the impact of structural modifications.

Compound / DerivativeModification from Core Scaffoldσ1 Receptor Affinity (Ki, nM)
PB28 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine0.36 frontiersin.org
7-OCH3 Naphthalene Derivative Naphthalene ring with 7-methoxy substituent0.9 frontiersin.org
6-OCH3 Tetralin Derivative Tetralin ring with 6-methoxy substituent9.04 frontiersin.org

This table is illustrative and compiled from various sources. Direct comparison of Ki values should be made with caution due to variations in experimental conditions.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships of 1-phenethylpiperidin-4-ol derivatives. nih.govmdpi.com These in silico methods provide valuable insights into the molecular interactions between ligands and their receptor targets, guiding the rational design of new and more potent compounds. nih.govmdpi.com

Key applications of computational approaches in the study of this scaffold include:

Molecular Docking: Docking simulations are used to predict the preferred binding orientation and conformation of a ligand within the receptor's binding site. mdpi.com This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies have been employed to understand how fentanyl derivatives interact with the μ-opioid receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses and the conformational changes that may occur upon ligand binding. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to bind to a specific receptor. This "pharmacophore" can then be used as a template to search for new, structurally diverse compounds with the desired activity.

For instance, computational studies have been instrumental in designing dual-target ligands. By modeling the binding sites of both the μ-opioid receptor and the σ1 receptor, researchers can design molecules that possess the necessary structural features to interact with both targets simultaneously. acs.org In silico tools are also used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new chemical entities, helping to identify potential liabilities early in the drug discovery process. dovepress.com

The integration of computational and experimental approaches has significantly accelerated the exploration of the SAR of the 1-phenethylpiperidin-4-ol scaffold, leading to a deeper understanding of the structural requirements for affinity and selectivity at various receptors. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental for separating 1-Phenethylpiperidin-4-ol from complex matrices, which is a critical step for its accurate identification and quantification. This compound is often found as a precursor or impurity in the synthesis of other substances, such as certain fentanyl analogs.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of 1-Phenethylpiperidin-4-ol, offering high sensitivity and selectivity. molbase.com The development of a robust LC-MS method is a multi-step process involving the optimization of several parameters to achieve efficient separation and detection.

Method development often begins with the selection of an appropriate stationary phase (column) and mobile phase. For compounds like 1-Phenethylpiperidin-4-ol, reversed-phase columns, such as a C18 or a biphenyl (B1667301) column, are commonly employed. molbase.compolicija.si The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent (such as methanol (B129727) or acetonitrile). policija.siacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the analyte from other components in the sample. acs.org

Sample preparation is another critical aspect. For analysis in complex matrices like blood or wastewater, a sample clean-up and extraction step, such as protein precipitation or solid-phase extraction (SPE), is necessary before injection into the LC-MS system. molbase.comacs.org

The mass spectrometer settings are optimized for the specific compound. Electrospray ionization (ESI) in positive mode is a common choice for amine-containing compounds like 1-Phenethylpiperidin-4-ol. molbase.com In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored to enhance selectivity and confirm the compound's identity, even in trace amounts. policija.si For instance, in the analysis of fentanyl-related compounds, LC-MS/MS methods have been developed to detect numerous substances, including potential precursors, within a single run. molbase.com

Table 1: Typical Parameters for LC-MS Method Development

Parameter Typical Selection Purpose
Column Reversed-Phase C18 or Biphenyl Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, aids in protonation.
Mobile Phase B Acetonitrile or Methanol Organic component, elutes the compound.
Elution Gradient Optimizes separation of complex mixtures.
Ionization ESI Positive Mode Efficiently ionizes the amine group.

| Detection | Tandem MS (MS/MS) | Provides high selectivity and structural confirmation. |

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds, including 1-Phenethylpiperidin-4-ol. molbase.com It is frequently used in forensic and chemical analysis due to its high resolving power and the availability of extensive mass spectral libraries for compound identification. nist.gov

A typical GC-MS methodology involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. policija.si The column, often coated with a stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. policija.si The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of volatilities. arxiv.org

For compounds with polar functional groups like the hydroxyl group in 1-Phenethylpiperidin-4-ol, derivatization may sometimes be employed to increase volatility and improve peak shape. However, direct analysis is also common. After separation in the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov This fragmentation pattern can be compared against reference libraries for confirmation. nist.gov In some advanced GC-MS applications, softer ionization techniques like atmospheric pressure chemical ionization (APCI) may be used to obtain a more prominent molecular ion peak, which is valuable for identifying unknown compounds. nist.gov

Table 2: Common GC-MS Methodological Parameters

Parameter Typical Selection Purpose
Column Capillary (e.g., HP-5ms) High-resolution separation of volatile compounds.
Carrier Gas Helium Inert gas to carry sample through the column.
Injection Mode Splitless Maximizes the amount of analyte reaching the column for trace analysis.
Oven Program Temperature Ramp (e.g., 50°C to 300°C) Separates compounds based on boiling points.
Ionization Electron Impact (EI, 70 eV) Creates a reproducible fragmentation pattern for library matching.

| Detection | Quadrupole or Ion Trap Mass Analyzer | Scans and detects the mass-to-charge ratio of fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While specific experimental spectra for 1-Phenethylpiperidin-4-ol are not widely published, its structural features allow for the prediction of its NMR spectral characteristics based on well-established principles and data from analogous compounds. d-nb.infomdpi.com

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 1-Phenethylpiperidin-4-ol, distinct signals would be expected for the protons on the phenyl ring, the ethyl linker, and the piperidine (B6355638) ring.

Aromatic Protons: The five protons on the monosubstituted benzene (B151609) ring would typically appear in the downfield region of the spectrum, approximately between 7.1 and 7.3 ppm. acs.org

Phenethyl Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) connecting the phenyl ring to the piperidine nitrogen would produce signals likely in the range of 2.5 to 2.9 ppm.

Piperidine Protons: The protons on the piperidine ring would show more complex patterns. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet around 3.6-3.8 ppm. The other piperidine ring protons adjacent to the nitrogen and at other positions would appear as multiplets further upfield, generally between 1.5 and 2.8 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear over a broad range and may exchange with solvent, sometimes appearing as a broad singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Phenethylpiperidin-4-ol

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H₅) 7.1 - 7.3 Multiplet
Phenethyl (-N-CH₂-CH₂-Ph) 2.7 - 2.9 Multiplet
Phenethyl (-N-CH₂-CH₂-Ph) 2.5 - 2.7 Multiplet
Piperidine (CH-OH) 3.6 - 3.8 Multiplet
Piperidine (-N-CH₂) 2.6 - 2.8 Multiplet
Piperidine (-CH₂-CHOH) 1.5 - 1.9 Multiplet

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. unodc.org For 1-Phenethylpiperidin-4-ol, distinct signals are expected for the aromatic, phenethyl, and piperidine carbons.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region, typically between 125 and 140 ppm. The carbon attached to the ethyl group (ipso-carbon) would have a distinct shift.

Phenethyl Carbons: The two methylene carbons of the ethyl group would appear in the aliphatic region, likely between 30 and 60 ppm.

Piperidine Carbons: The carbon attached to the hydroxyl group (C-OH) would be the most downfield of the piperidine carbons, expected around 65-70 ppm. The carbons adjacent to the nitrogen would appear around 50-55 ppm, and the remaining piperidine carbon would be further upfield.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Phenethylpiperidin-4-ol

Carbon Type Predicted Chemical Shift (δ, ppm)
Phenyl (ipso-C) ~139
Phenyl (ortho, meta, para-C) 125 - 129
Phenethyl (-N-CH₂) ~60
Phenethyl (-CH₂-Ph) ~34
Piperidine (C-OH) ~67
Piperidine (-N-CH₂) ~51

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utexas.edu The IR spectrum of 1-Phenethylpiperidin-4-ol would be expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding. bham.ac.uk

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹). Aliphatic C-H stretching from the phenethyl and piperidine groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol would produce a strong band in the 1000-1200 cm⁻¹ region.

C-N Stretch: The C-N stretching of the tertiary amine would likely show a band in the 1020-1250 cm⁻¹ region, though it can sometimes be difficult to distinguish from other absorptions in the fingerprint region.

Table 5: Expected Infrared Absorption Bands for 1-Phenethylpiperidin-4-ol

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3020 - 3080 Medium
C-H stretch (aliphatic) 2850 - 2960 Medium to Strong
C=C stretch (aromatic) 1450 - 1600 Medium

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering insights into the molecule's structure and intermolecular interactions within the crystal lattice.

While a specific X-ray crystallographic study for 1-Phenethylpiperidin-4-ol is not publicly available, extensive research has been conducted on its derivatives. These studies offer valuable insights into the probable structural characteristics of the core 1-phenethylpiperidin-4-ol moiety.

Detailed Research Findings

Similarly, the crystal structure of [1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium (B107235) hydrochloride] shows a complex network of hydrogen bonds involving the piperidinium and chloride ions, forming a five-membered structure that also includes a dichloromethane (B109758) molecule. researchgate.net The piperidine ring in this salt also maintains a chair conformation.

Although a United States Patent mentions the synthesis and melting point of 4-(2-phenylethyl)piperidin-4-ol, it does not provide crystallographic data. googleapis.com

The absence of a published crystal structure for the parent compound, 1-Phenethylpiperidin-4-ol, means that precise data on its unit cell dimensions, space group, and atomic coordinates are not available. However, based on the analysis of its derivatives, it is highly probable that the piperidine ring in 1-Phenethylpiperidin-4-ol also exists in a chair conformation, with the hydroxyl group and the phenethyl group occupying positions that minimize steric hindrance.

Crystallographic Data Table

As no specific crystallographic data for 1-Phenethylpiperidin-4-ol has been published, a data table cannot be generated. The table below is a placeholder to illustrate the type of information that would be presented had a crystal structure been determined.

Compound Name 1-Phenethylpiperidin-4-ol
Chemical Formula C13H19NO
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z Not Available
Calculated Density (g/cm³)Not Available

Perspectives and Future Research Directions

Innovations in Synthetic Strategies for Piperidine (B6355638) Scaffolds

The synthesis of piperidine-containing molecules has long been a focus of organic chemistry. mdpi.com Traditional methods, such as the Dieckmann cyclization used for the related precursor N-phenethyl-4-piperidone (NPP), are often multi-step processes requiring carefully controlled conditions to avoid side reactions. researchgate.net However, modern synthetic chemistry is providing more efficient, cost-effective, and versatile routes to access complex and highly functionalized piperidine scaffolds.

Recent breakthroughs are moving away from classical ring-construction methods towards more sophisticated strategies. These innovations include:

Metal-Catalyzed Cyclization: Gold and palladium-catalyzed reactions have been developed for the oxidative amination of non-activated alkenes and the annulation of N-allenamides, providing direct and stereoselective access to substituted piperidines. nih.govajchem-a.com

Biocatalytic Oxidation and Cross-Coupling: A novel modular strategy combines the precision of enzyme-based (biocatalytic) carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. This two-step process can dramatically simplify the synthesis of complex piperidines, reducing processes that once took 7-17 steps down to just 2-5, while avoiding costly precious metals like palladium. news-medical.net

Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of highly functionalized piperidines from three or more starting materials. nih.gov This approach increases efficiency and allows for the rapid generation of diverse molecular libraries.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of pyridinium salts using iridium, rhodium, and palladium complexes enables the synthesis of chiral piperidines with high stereoselectivity. nih.govmdpi.com This is crucial for developing drugs where specific stereoisomers are responsible for therapeutic activity.

These advanced methods offer powerful tools for creating derivatives of 1-phenethylpiperidin-4-ol with precise control over substitution patterns and stereochemistry, paving the way for the exploration of new chemical space.

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Scaffolds

Strategy Key Features Advantages
Metal-Catalyzed Cyclization Utilizes catalysts like gold (Au) and palladium (Pd) for ring formation. nih.govajchem-a.com High efficiency, stereoselectivity, direct assembly of complex rings. ajchem-a.com
Biocatalytic C-H Oxidation Employs enzymes for selective functionalization of the piperidine ring. news-medical.net High selectivity, reduced number of steps, cost-effective. news-medical.net
Multicomponent Reactions Combines three or more reactants in a single step to build the final product. nih.gov High efficiency, rapid library generation, molecular diversity. nih.gov

| Asymmetric Hydrogenation | Reduces pyridine precursors to chiral piperidines using metal catalysts. nih.govmdpi.com | Excellent stereocontrol, access to enantiopure compounds. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with bringing a new drug to market. nih.gov

For scaffolds like 1-phenethylpiperidin-4-ol, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models, using deep reinforcement learning, can design entirely new molecules with desired properties. slideshare.net By learning the "language" of chemical structures from large databases, these models can generate novel piperidine derivatives predicted to have high affinity for a specific biological target. slideshare.net

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of 1-phenethylpiperidin-4-ol derivatives with their biological activity. nih.govslideshare.net This allows researchers to prioritize which novel compounds to synthesize and test.

Synthesis Prediction: AI-powered platforms can devise novel and efficient synthetic routes for target molecules. digitellinc.com By analyzing vast reaction databases, these tools can suggest optimal reaction conditions and pathways, potentially discovering more efficient ways to produce known or novel derivatives. digitellinc.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific protein target. nih.gov This allows for the efficient identification of potential lead compounds from the 1-phenethylpiperidin-4-ol chemical space for further investigation.

The integration of these technologies promises to unlock new possibilities in medicinal chemistry, enabling the rational design of piperidine derivatives with tailored pharmacological profiles.

Exploration of Novel Therapeutic Applications for 1-Phenethylpiperidin-4-ol Derivatives

The phenylpiperidine core is a well-established pharmacophore, most famously associated with potent analgesics that act on opioid receptors. painphysicianjournal.comnih.gov Fentanyl and its analogs, which are structurally related to 1-phenethylpiperidin-4-ol, are powerful μ-opioid receptor agonists. painphysicianjournal.comnih.gov However, the therapeutic potential of this scaffold extends far beyond pain management.

Researchers are actively exploring derivatives for a range of other conditions:

Neurodegenerative Diseases: The piperidine moiety is a key component of drugs like Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. mdpi.comacs.org Novel derivatives could be designed as multi-target-directed ligands, for instance, by combining cholinesterase inhibition with other mechanisms relevant to Alzheimer's pathology. mdpi.com

Cancer: Various synthetic piperidine derivatives have demonstrated potential anticancer activity. ajchem-a.comresearchgate.netencyclopedia.pub Research has shown that certain spirooxindolopyrrolidine-embedded piperidinone compounds can induce apoptosis in tumor cells. encyclopedia.pub

Other CNS Disorders: The piperidine scaffold is present in numerous antipsychotic medications. Furthermore, by modifying the core structure, researchers have developed highly selective delta-opioid receptor agonists, which may offer different therapeutic profiles from traditional mu-opioid agonists. nih.gov

The versatility of the 1-phenethylpiperidin-4-ol scaffold allows for fine-tuning of its structure to target a wide variety of receptors and enzymes, making it a valuable starting point for discovering new therapeutics.

Table 2: Investigated Therapeutic Areas for Piperidine Derivatives

Therapeutic Area Example Target/Mechanism Reference Compound(s)
Pain (Analgesia) μ-opioid receptor agonism Fentanyl, Morphine painphysicianjournal.comtandfonline.com
Alzheimer's Disease Acetylcholinesterase inhibition Donepezil mdpi.comacs.org
Cancer Induction of apoptosis Spiro-piperidines researchgate.netencyclopedia.pub

| Neuropathic Pain | σ1 receptor antagonism | Haloperidol analogs encyclopedia.pub |

Addressing Challenges in Forensic Analysis and Attribution Science

The proliferation of novel synthetic opioids (NSOs), many of which are derivatives of fentanyl, presents immense challenges for forensic laboratories and law enforcement. ojp.govnih.govnih.gov The compound 1-phenethylpiperidin-4-ol is closely related to key fentanyl precursors, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), which are under international control. wikipedia.orgunodc.org

Key challenges in this domain include:

Rapid Emergence of New Analogs: Clandestine labs constantly modify the fentanyl structure to create new, unscheduled analogs. ojp.gov This creates a moving target for forensic chemists, who must continually develop and validate methods to detect these novel compounds. ojp.govnih.gov

Detection of Precursors: Identifying the synthetic route used to produce an illicit substance is crucial for attribution. This requires the detection of precursors and intermediates. However, clandestine chemists often use alternative, non-controlled precursors to circumvent regulations, complicating efforts to trace the origin of a drug batch. unodc.org

Analytical Complexity: The high potency of many fentanyl analogs means they are often present in very low concentrations in seized materials and biological samples, making detection difficult. nih.govojp.gov Furthermore, samples are often complex mixtures containing multiple drugs and cutting agents, which can interfere with analysis. ojp.gov

Method Development: Standard screening methods like color tests or immunoassays may not detect novel analogs or may cross-react, leading to false positives. nih.govojp.gov Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are required for definitive identification, but these methods need constant updates with reference data for new compounds. nih.gov

Future efforts must focus on developing more agile and comprehensive analytical workflows, fostering international collaboration to share data on new substances and synthetic routes, and advancing attribution science to better understand and disrupt illicit drug manufacturing networks. labroots.com

Q & A

Q. What are the established synthetic routes for 1-Phenethylpiperidin-4-ol, and how are they optimized for purity and yield?

  • Methodological Answer : Synthesis typically involves reductive amination or Mannich reactions. For example:
  • Reductive amination : Reacting phenethylamine with a ketone precursor (e.g., 4-piperidone) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions .

  • Mannich reaction : Condensing phenethylamine, formaldehyde, and a carbonyl compound, followed by cyclization.
    Optimization includes solvent selection (e.g., methanol for polar intermediates), temperature control (25–60°C), and purification via column chromatography. Yield improvements (>70%) are achieved by iterative adjustment of stoichiometry and reaction time .

    • Data Table : Comparison of Synthetic Routes
MethodYield (%)Purity (HPLC)Key Challenges
Reductive Amination7598.5Byproduct formation
Mannich Reaction6895.2Cyclization efficiency

Q. How is the structural integrity of 1-Phenethylpiperidin-4-ol validated in academic settings?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., hydroxyl group at C4, phenethyl substitution at N1). Key signals include a broad OH peak (~1.5 ppm) and aromatic protons (7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 206.1542 (calculated for C13H19NO) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. What advanced techniques are used to study the reactivity of 1-Phenethylpiperidin-4-ol under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation Studies : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4), monitored by TLC. Kinetic analysis via UV-Vis spectroscopy tracks reaction progress (λmax = 280 nm for ketone product) .

  • Reduction Studies : Catalytic hydrogenation (H2/Pd-C) reduces the piperidine ring, with reaction pathways analyzed using density functional theory (DFT) to predict transition states .

    • Data Table : Reactivity Under Controlled Conditions
ConditionMajor ProductSelectivity (%)Mechanism
Oxidation (CrO3)1-Phenethylpiperidin-4-one85Radical-mediated
Reduction (H2/Pd-C)Decahydro derivative92Heterogeneous catalysis

Q. How do researchers resolve contradictions in reported pharmacological data for 1-Phenethylpiperidin-4-ol?

  • Methodological Answer :
  • Systematic Meta-Analysis : Cross-referencing IC50 values across studies (e.g., enzyme inhibition assays) to identify outliers due to assay variability (e.g., ATP concentration in kinase assays) .
  • Dose-Response Reproducibility : Replicating experiments under standardized conditions (e.g., fixed pH 7.4, 37°C) to minimize confounding factors .
  • Computational Validation : Molecular docking (AutoDock Vina) reconciles discrepancies by modeling ligand-receptor binding affinities across isoforms (e.g., CYP3A4 vs. CYP2D6 interactions) .

Q. What strategies are employed to identify biological targets of 1-Phenethylpiperidin-4-ol in neurological studies?

  • Methodological Answer :
  • Affinity Chromatography : Immobilizing the compound on sepharose beads to pull down binding proteins from brain homogenates .
  • Transcriptomic Profiling : RNA-seq of treated neuronal cells identifies differentially expressed genes (e.g., DRD2 for dopamine receptors) .
  • In Silico Target Prediction : SwissTargetPrediction tool prioritizes targets (e.g., sigma-1 receptors) based on structural similarity to known ligands .

Methodological Framework for Experimental Design

Q. How can factorial design optimize reaction parameters for synthesizing 1-Phenethylpiperidin-4-ol derivatives?

  • Methodological Answer : A 23^3 factorial design evaluates three factors: temperature (40–60°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 55°C, ethanol, 7.5 mol% catalyst) to maximize yield .

Q. What computational tools are recommended for predicting the metabolic fate of 1-Phenethylpiperidin-4-ol?

  • Methodological Answer :
  • ADMET Predictors : Simulations using ADMETLab 2.0 estimate hepatic clearance (e.g., t1/2 = 3.2 h) and metabolite profiles (e.g., hydroxylation at C3) .
  • CYP450 Docking : Glide (Schrödinger Suite) models interactions with cytochrome P450 enzymes to predict oxidation sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.